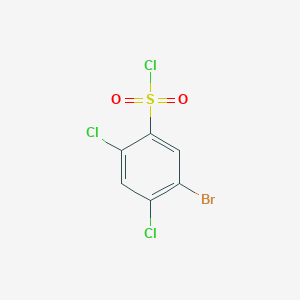

5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-2,4-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMZBCRKHJULAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043919-81-8 | |

| Record name | 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride

Introduction: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride. Its significance in modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science, stems from its dual functionality. The highly reactive sulfonyl chloride group serves as a versatile handle for introducing the arylsulfonyl moiety, while the halogenated benzene ring provides a scaffold ripe for further functionalization through cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling, tailored for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices and provide validated protocols to empower its effective use in the laboratory.

Part 1: Core Chemical and Physical Properties

The unique substitution pattern of this compound dictates its physical properties and chemical reactivity. The presence of three electron-withdrawing halogen atoms and the sulfonyl chloride group renders the aromatic ring electron-deficient, influencing its reaction pathways.

Chemical Identity and Structure

The structural arrangement of the substituents is key to its utility as a chemical building block.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is summarized below. It is noteworthy that while many properties can be computationally predicted, experimentally verified data, where available, is prioritized.

| Property | Value | Source(s) |

| CAS Number | 1043919-81-8 | [1] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [1][2] |

| Molecular Weight | 324.41 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid. | |

| Melting Point | No data available. Analogous compounds suggest it is a solid at RT. | |

| Boiling Point | No data available. | [1] |

| SMILES | O=S(C1=CC(Br)=C(Cl)C=C1Cl)(Cl)=O | [1] |

| InChIKey | VMMZBCRKHJULAH-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.9 | [2] |

Expected Spectroscopic Signature

While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum will be simple, showing two signals in the aromatic region (approx. 7.5-8.5 ppm). Each signal will be a singlet, corresponding to the two non-equivalent aromatic protons at positions C3 and C6. The exact chemical shifts will be influenced by the deshielding effects of the adjacent halogen and sulfonyl chloride groups.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. Carbons bonded to the halogens or the sulfonyl group (C1, C2, C4, C5) will appear significantly downfield.

-

Infrared (IR) Spectroscopy: The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[3] Additional bands will correspond to C-Cl, C-Br, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a complex and characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This pattern is a definitive tool for confirming the elemental composition.

Part 2: Synthesis and Purification

The preparation of aryl sulfonyl chlorides can be approached through several reliable methods. The choice of method often depends on the availability and cost of the starting materials. For this compound, the most direct route is the electrophilic chlorosulfonation of the corresponding arene.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorosulfonation of 1-Bromo-2,4-dichlorobenzene

This protocol is adapted from established procedures for the synthesis of related aryl sulfonyl chlorides.[4] The core of this method is the electrophilic aromatic substitution where chlorosulfonic acid acts as the source of the chlorosulfonyl group.

Causality: 1-Bromo-2,4-dichlorobenzene is chosen as the substrate because it is commercially available and the existing substituents direct the incoming electrophile. The reaction is performed at a controlled temperature to prevent side reactions and decomposition. Quenching the reaction mixture on ice serves two purposes: it safely destroys the excess, highly reactive chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct). Ensure the apparatus is completely dry.

-

Reagent Charging: In the flask, place 1-bromo-2,4-dichlorobenzene (1.0 equiv). Cool the flask to 0-5 °C using an ice bath.

-

Reaction: Slowly add chlorosulfonic acid (approx. 4-5 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of a large excess of chlorosulfonic acid ensures the reaction goes to completion.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by carefully taking an aliquot, quenching it, and extracting it into an organic solvent.

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes any residual acid.

-

Drying: Dry the crude product under vacuum.

-

Purification: The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield the final product.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. It is an excellent electrophile, readily reacting with a wide range of nucleophiles.

Caption: Key reactions of the title sulfonyl chloride.

Nucleophilic Substitution: Synthesis of Sulfonamides

The reaction with primary or secondary amines to form sulfonamides is arguably the most important application of this compound, as the sulfonamide functional group is a prevalent feature in many pharmaceutical agents.[5][6][7]

Causality: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: General Procedure for Sulfonamide Formation

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Addition: Cool the solution to 0 °C. Add a solution of this compound (1.05 equiv) in the same solvent dropwise. The slight excess of the sulfonyl chloride ensures full conversion of the valuable amine.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization.

Other Reactions

-

Sulfonate Ester Formation: In a similar fashion, reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters are stable and can serve as effective leaving groups in subsequent nucleophilic substitution reactions.

-

Hydrolysis: Sulfonyl chlorides are sensitive to moisture and will slowly hydrolyze in the presence of water to form the corresponding sulfonic acid, releasing HCl. This necessitates that all reactions are carried out under anhydrous conditions.

-

Cross-Coupling: The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This provides a powerful strategy for building molecular complexity after the sulfonamide or sulfonate ester has been formed.

Part 4: Safety, Handling, and Storage

This compound is a corrosive and reactive chemical that requires careful handling to ensure laboratory safety.

Hazard Summary

The primary hazards are associated with its corrosive nature and its reaction with water.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin/Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Corrosive | (Corrosion) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors and to contain any HCl gas released upon accidental contact with moisture.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Storage

Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.

References

- Process for the preparation of substituted benzene sulfonyl chlorides.

- Preparation method of substituted benzene sulfonyl chloride.

-

The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant... ResearchGate. [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

This compound (C6H2BrCl3O2S). PubChemLite. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. [Link]

- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947. PubChem. [Link]

-

2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641. PubChem. [Link]

- Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

Sources

- 1. 1043919-81-8|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C6H2BrCl3O2S) [pubchemlite.lcsb.uni.lu]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride | 287172-61-6 [sigmaaldrich.com]

5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of this compound, a key intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document outlines a field-proven synthesis protocol, explains the scientific rationale behind the experimental design, and details the analytical workflows required for unambiguous structural confirmation and purity assessment.

Introduction and Significance

This compound is a polyhalogenated aromatic sulfonyl chloride. Its structural complexity, featuring three distinct halogen atoms and a highly reactive sulfonyl chloride moiety, makes it a valuable and versatile building block in organic synthesis. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles—such as amines, alcohols, and phenols—to form stable sulfonamides and sulfonate esters, respectively.[1] These resulting motifs are prevalent in a multitude of biologically active molecules, including pharmaceuticals and advanced agrochemicals. A robust and well-characterized synthetic route is therefore essential for its effective application in research and development.

Synthesis of this compound

The most direct and established method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[2] This process involves the direct reaction of an aromatic precursor with chlorosulfonic acid.

Reaction Scheme

The synthesis proceeds via the chlorosulfonation of 1-bromo-3,5-dichlorobenzene:

Caption: Synthesis of this compound from 1-Bromo-3,5-dichlorobenzene.

Rationale and Experimental Design

-

Choice of Starting Material : 1-Bromo-3,5-dichlorobenzene is the logical precursor.[3][4] The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the substituents guide the incoming chlorosulfonyl group (-SO₂Cl) to the C1 position, which is ortho to the bromine and para to one of the chlorine atoms, leading to the desired product.

-

Reagent Selection : Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent. An excess of chlorosulfonic acid is employed to ensure the reaction proceeds to completion, maximizing the yield of the sulfonyl chloride.[2]

-

Temperature Control : The reaction is initiated at a low temperature (0-5 °C) to moderate the initial exothermic reaction between the aromatic substrate and the highly reactive chlorosulfonic acid. The temperature is then gradually raised to facilitate the electrophilic substitution while minimizing potential side reactions, such as polysulfonation or decomposition.

-

Reaction Quenching and Product Isolation : The work-up procedure is critical for both safety and product purity. The reaction mixture is carefully and slowly added to a stirred slurry of crushed ice and water. This serves two purposes:

-

Purification : The crude product is purified by recrystallization. A non-polar solvent system, such as petroleum ether or hexanes, is typically effective. This process removes any minor organic impurities and residual starting material, yielding the final product in high purity.[8]

Detailed Synthesis Protocol

Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water, causing severe chemical and thermal burns.[9][10] It releases toxic fumes (HCl and H₂SO₄ mist) upon contact with air moisture.[5] This entire procedure must be conducted in a certified chemical fume hood, and the operator must wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves.[6][11] An emergency safety shower and eyewash station must be immediately accessible.[5]

Materials and Equipment:

-

1-Bromo-3,5-dichlorobenzene (1.0 eq)

-

Chlorosulfonic acid (5.0 eq)

-

Round-bottom flask equipped with a magnetic stir bar and a gas outlet bubbler

-

Ice bath

-

Large beaker with crushed ice

-

Büchner funnel and flask for vacuum filtration

-

Recrystallization apparatus

Procedure:

-

Equip a dry round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

-

Carefully add chlorosulfonic acid (5.0 eq) to the flask and allow it to cool to 0-5 °C.

-

While maintaining the temperature below 10 °C, add 1-bromo-3,5-dichlorobenzene (1.0 eq) portion-wise to the stirred chlorosulfonic acid over 30 minutes.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 50-60 °C and maintain it at this temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

While the reaction proceeds, prepare a large beaker containing a vigorously stirred slurry of crushed ice and water.

-

Upon completion, cool the reaction mixture back to room temperature.

-

CRITICAL STEP: Very slowly and carefully, add the reaction mixture dropwise via a dropping funnel into the ice-water slurry. Maintain vigorous stirring and ensure the temperature of the slurry does not rise significantly.

-

A white to off-white solid will precipitate. Continue stirring for an additional 30 minutes after the addition is complete to ensure full precipitation and quenching.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (test with pH paper).

-

Press the solid as dry as possible on the filter.

-

Purify the crude product by recrystallizing from petroleum ether or a hexane/ethyl acetate mixture to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the title compound.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Analysis Workflow

Caption: Integrated workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, each corresponding to one of the aromatic protons.

-

H-3 Proton : This proton is ortho to two chlorine atoms and will appear as a singlet. It is expected to be the most downfield signal due to the strong deshielding effect of the adjacent chlorine atoms.

-

H-6 Proton : This proton is ortho to the bromine and the sulfonyl chloride group and will also appear as a singlet.

-

-

¹³C NMR Spectroscopy : Due to the lack of symmetry, the ¹³C NMR spectrum should display six unique signals for the aromatic carbons. The chemical shifts are influenced by the inductive and resonance effects of the substituents.[12] The carbon directly attached to the bromine atom (ipso-carbon) may show a slightly upfield shift due to the "heavy atom effect".[12]

| Data Type | Expected Chemical Shift (δ, ppm) | Signal Assignment |

| ¹H NMR | ~ 8.0 - 8.2 | Aromatic CH (Singlet, 1H) |

| ¹H NMR | ~ 7.8 - 8.0 | Aromatic CH (Singlet, 1H) |

| ¹³C NMR | ~ 120 - 145 | 6 distinct aromatic carbon signals |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Sulfonyl chlorides exhibit very strong and characteristic absorption bands.[13][14]

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 1385 - 1365 | SO₂ Asymmetric Stretch | Strong |

| 1195 - 1175 | SO₂ Symmetric Stretch | Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1570 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 850 - 750 | C-Cl Stretch | Strong |

| 600 - 500 | S-Cl Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition through the analysis of the isotopic pattern of the molecular ion.[15] The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a highly characteristic and complex cluster of peaks for the molecular ion (M⁺).[16][17]

-

Isotopic Pattern : The molecular ion region will exhibit a series of peaks (M, M+2, M+4, M+6, M+8) with a specific intensity ratio, which serves as a definitive fingerprint for the C₆H₂BrCl₃O₂S formula. This pattern is the most powerful tool for confirming the presence of all four halogen atoms in the molecule.[18]

| Parameter | Value | Rationale |

| Monoisotopic Mass | 321.80 g/mol | Calculated for C₆H₂⁷⁹Br³⁵Cl₃O₂S[19] |

| Molecular Ion Pattern | M, M+2, M+4, M+6, M+8 | Due to isotopes of Br and Cl |

| Key Fragmentation | Loss of Cl, SO₂ | Common fragmentation pathways for sulfonyl chlorides |

Conclusion

This guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The detailed protocol, grounded in established chemical principles, ensures a reliable synthetic route, while the multi-technique analytical workflow provides a self-validating system for confirming the structure and purity of the final product. Adherence to the outlined safety procedures is paramount, particularly when handling hazardous reagents like chlorosulfonic acid.

References

- Chlorosulfonic Acid Safety Precautions. E. I. du Pont de Nemours and Company.

- Chlorosulfonic Acid Technical Inform

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Organic Compounds Containing Halogen

- Chlorosulfonic acid Technical Data Sheet.

- Chlorosulphonic Acid Hazard Summary. New Jersey Department of Health.

- Chlorosulfonic Acid for Synthesis MSDS. Loba Chemie.

- FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- The Sulfur–Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Science Publishing.

- Organic Compounds Containing Halogen

- An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride. BenchChem.

- Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society.

- Mass spectrometry of halogen-containing organic compounds.

- Mass Spectroscopy - Halo-isotopes. Tailored Tutors via YouTube.

- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.

- This compound (C6H2BrCl3O2S). PubChemLite.

- 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride | 937625-04-2. Smolecule.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Benzene, 1-bromo-3,5-dichloro-. PubChem.

- 1-Bromo-3,5-dichlorobenzene 98%. Sigma-Aldrich.

- Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Compar

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

- 1. Buy 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride | 937625-04-2 [smolecule.com]

- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 3. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3,5-dichlorobenzene 98 19752-55-7 [sigmaaldrich.com]

- 5. macro.lsu.edu [macro.lsu.edu]

- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. atul.co.in [atul.co.in]

- 10. lobachemie.com [lobachemie.com]

- 11. nj.gov [nj.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. acdlabs.com [acdlabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. PubChemLite - this compound (C6H2BrCl3O2S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: A Keystone Reagent for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the availability of versatile and strategically functionalized building blocks. Polysubstituted aromatic compounds, particularly those bearing a sulfonyl chloride moiety, are of paramount importance due to their ability to readily engage in reactions that form stable sulfonamide linkages—a privileged functional group in a multitude of therapeutic agents. 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride (CAS Number: 1043919-81-8) emerges as a significant, albeit specialized, reagent in this context. Its unique substitution pattern—a bromine atom and two chlorine atoms on the phenyl ring—offers a trifecta of reactive handles and modulating groups that can be exploited to fine-tune the steric and electronic properties of a lead compound. This guide provides a comprehensive technical overview of this reagent, from its synthesis and physicochemical properties to its reactivity and potential applications in the synthesis of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1043919-81-8 | [1] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [1] |

| Molecular Weight | 324.41 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Insoluble in water. | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Characterization:

While a publicly available experimental spectrum for this compound is not readily found, its spectral characteristics can be predicted based on the analysis of its structural components.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The exact chemical shifts would be influenced by the deshielding effects of the sulfonyl chloride and halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the sulfonyl chloride group will be the most downfield, while the carbons attached to the halogens will also show characteristic downfield shifts.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. Two distinct stretching vibrations for the S=O bonds are expected in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and three chlorine atoms. The molecular ion peak (M+) will be accompanied by M+2, M+4, and M+6 peaks with predictable relative intensities, confirming the elemental composition. Predicted m/z values for various adducts are available in public databases.[2]

Synthesis of this compound: A Plausible Route

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the public domain, a robust and scalable synthesis can be proposed based on well-established methodologies for the preparation of aryl sulfonyl chlorides. The most direct approach involves the chlorosulfonation of 1-bromo-2,4-dichlorobenzene.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

1-Bromo-2,4-dichlorobenzene

-

Chlorosulfonic acid (freshly distilled)

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-2,4-dichlorobenzene (1.0 eq) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented to a scrubber.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.

-

The reaction is performed at low temperatures to control the exothermicity and minimize the formation of side products.

-

The aqueous workup is necessary to quench the excess chlorosulfonic acid and remove water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic components.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride functional group towards nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for the construction of a wide array of biologically active molecules.[3]

General Reaction Scheme for Sulfonamide Formation:

Caption: General sulfonamide synthesis workflow.

Key Features and Synthetic Advantages:

-

Formation of a Stable Linkage: The sulfonamide bond is metabolically robust, making it an ideal linker in drug candidates.

-

Modulation of Physicochemical Properties: The highly halogenated aromatic ring of this compound can be used to increase the lipophilicity of a molecule, which can be advantageous for cell membrane permeability.

-

Vector for Further Functionalization: The presence of a bromine and two chlorine atoms provides multiple sites for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The bromine atom is generally more reactive in such cross-coupling reactions than the chlorine atoms, allowing for selective functionalization.

Potential Therapeutic Targets and Applications (Inferred from Analogs):

While specific drug discovery programs utilizing this compound are not prominently disclosed in the public literature, the structural motifs it generates are found in compounds targeting a range of diseases. Sulfonamides derived from polysubstituted aryl sulfonyl chlorides are known to exhibit a wide spectrum of biological activities, including:

-

Anticancer Activity: Many sulfonamide-containing compounds have been investigated as anticancer agents, targeting various enzymes and signaling pathways involved in cancer progression.[3]

-

Antibacterial and Antiviral Activity: The sulfonamide functional group is a classic pharmacophore in antimicrobial agents.[4]

-

Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group in metalloenzymes, making it a key feature in the design of inhibitors for targets such as carbonic anhydrases and matrix metalloproteinases.

The corresponding sulfonamide, 5-Bromo-2,4-dichlorobenzene-1-sulfonamide (CAS 1934618-16-2), is commercially available, suggesting its use as a building block in further synthetic elaborations.[5]

Safety and Handling

As a reactive sulfonyl chloride, this compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water and moisture to release hydrochloric acid, which is corrosive and toxic.

-

Inhalation Hazard: Harmful if inhaled.

-

-

Recommended Personal Protective Equipment (PPE):

-

Safety goggles and a face shield.

-

Chemical-resistant gloves (e.g., nitrile, neoprene).

-

A lab coat.

-

Use in a well-ventilated fume hood is mandatory.

-

-

Storage and Handling:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Conclusion and Future Outlook

This compound represents a valuable and highly functionalized building block for medicinal chemists and drug development professionals. Its ability to readily form stable sulfonamides, coupled with the presence of multiple halogen substituents for further diversification, makes it an attractive scaffold for the synthesis of novel and complex molecules. While its direct application in late-stage clinical candidates is not yet widely reported, the inherent potential of the structural motifs it can generate suggests that it will continue to be a reagent of interest in the ongoing quest for new and effective therapeutic agents. As the demand for novel chemical matter in drug discovery pipelines continues to grow, the strategic application of such polysubstituted reagents will undoubtedly play a crucial role in the development of the medicines of tomorrow.

References

- (Note: A specific peer-reviewed synthesis protocol for this exact compound was not found in the available search results. The provided protocol is a well-established general method for the synthesis of aryl sulfonyl chlorides.)

- (Note: While specific patent applications for this exact compound were not retrieved, the synthesis and use of similar polychlorinated and brominated aryl sulfonyl chlorides are documented in the patent liter

-

PubChemLite. This compound (C6H2BrCl3O2S). Available from: [Link]

-

NIH National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]

Sources

- 1. 1043919-81-8|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C6H2BrCl3O2S) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1934618-16-2|5-Bromo-2,4-dichlorobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride for Advanced Research Applications

Compound Identification and Core Properties

This compound is a poly-halogenated aromatic sulfonyl chloride. Its unique substitution pattern, featuring a bromine and two chlorine atoms, imparts specific reactivity and properties, making it a valuable intermediate and building block in synthetic organic chemistry. The presence of the highly reactive sulfonyl chloride moiety allows for facile introduction of the 5-bromo-2,4-dichlorobenzenesulfonyl group into various molecular scaffolds. This characteristic is particularly leveraged by researchers in the fields of medicinal chemistry and materials science for the synthesis of novel sulfonamides and sulfonate esters.

The compound's physical and chemical properties are summarized in the table below. This data is essential for designing experiments, ensuring safe handling, and predicting its behavior in chemical transformations.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1043919-81-8 | [2] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [1][2] |

| Molecular Weight | 324.41 g/mol | [2] |

| Monoisotopic Mass | 321.80246 Da | [1] |

| Appearance | White to yellow or brown solid | [3] |

| SMILES | O=S(C1=CC(Br)=C(Cl)C=C1Cl)(Cl)=O | [2] |

| InChI Key | VMMZBCRKHJULAH-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

Rationale for Synthetic Route Selection

The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction between an arene and chlorosulfonic acid.[4] For this compound, the logical precursor is 1-bromo-2,4-dichlorobenzene. This starting material is commercially available and possesses a deactivated aromatic ring due to the electron-withdrawing nature of the halogen substituents. The sulfonation will be directed by these existing substituents. The chlorosulfonation reaction is typically performed neat or in a non-reactive solvent, with careful temperature control due to its highly exothermic nature.

Proposed Synthesis Workflow

The synthesis involves the direct chlorosulfonation of 1-bromo-2,4-dichlorobenzene. The workflow is designed to ensure safety, control the reaction rate, and facilitate the isolation of a pure product.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Chlorosulfonation

This protocol is a representative procedure based on established methods for synthesizing aryl sulfonyl chlorides.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge 1-bromo-2,4-dichlorobenzene (1.0 eq). The flask is placed in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Causality: The use of an inert atmosphere (nitrogen) prevents reaction with atmospheric moisture. Strict temperature control is crucial to manage the exothermic reaction and minimize the formation of diaryl sulfone byproducts.

-

-

Reagent Addition: Add chlorosulfonic acid (approx. 4-5 eq) to the dropping funnel. Add the acid dropwise to the stirred starting material over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-6 hours or until the reaction is complete.

-

Self-Validation: Reaction completion can be monitored by taking a small aliquot, carefully quenching it in water, extracting with a solvent like dichloromethane, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The product is insoluble in the resulting aqueous acidic solution, causing it to precipitate.

-

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexanes or a hexane/dichloromethane mixture).

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactivity and Applications in Drug Discovery

Core Reactivity Profile

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the cornerstone of its use as a building block for introducing the 5-bromo-2,4-dichlorophenylsulfonyl moiety, which can modulate the biological activity, solubility, and pharmacokinetic properties of a lead compound.

Key Reactions Diagram

The most common transformations involve reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Caption: Key nucleophilic substitution reactions.

Application in Sulfonamide Synthesis

Sulfonamides are a critical pharmacophore found in a vast array of FDA-approved drugs, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory agents.[6] The ability to readily synthesize diverse libraries of sulfonamides from sulfonyl chlorides is a fundamental strategy in drug discovery. This compound serves as a specialized reagent to introduce a heavily halogenated aromatic group, which can enhance binding affinity through halogen bonding or modify metabolic stability.

Exemplary Protocol: Synthesis of an N-Aryl Sulfonamide

-

Reaction Setup: Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask. Add a non-nucleophilic base, such as pyridine or triethylamine (1.2-1.5 eq).

-

Reagent Addition: Dissolve this compound (1.1 eq) in the same solvent and add it dropwise to the amine solution at 0 °C.

-

Causality: The base is essential to neutralize the HCl that is generated during the reaction, driving it to completion. The reaction is performed at low temperature to control the rate and prevent side reactions.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Self-Validation: Monitor the reaction by TLC, observing the consumption of the starting amine and the formation of a new, less polar spot corresponding to the sulfonamide product.

-

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Handling, Safety, and Storage

This compound is a reactive and corrosive chemical that requires careful handling to ensure personnel safety. It is classified as causing severe skin burns and eye damage.[7][8]

| Hazard Category | Description and Precautions | Source(s) |

| GHS Classification | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [3][7] |

| Signal Word | Danger | [2][3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [7][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Work in a well-ventilated chemical fume hood. | [8][10] |

| Incompatibilities | Reacts with water, strong bases, strong oxidizing agents, and alcohols. Contact with water can release corrosive hydrogen chloride gas. | [11] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis. | [11][12] |

Conclusion

This compound is a synthetically versatile reagent defined by its highly reactive sulfonyl chloride group and poly-halogenated aromatic ring. Its primary application lies in the construction of novel sulfonamides and sulfonate esters, making it a valuable tool for scientists in drug discovery and materials research. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for its safe and effective utilization in the laboratory.

References

-

PubChemLite. This compound (C6H2BrCl3O2S). [Link]

-

PubChem. CID 174561770 | C12H8Br2Cl2O4S2. [Link]

-

Georganics. Sulfonyl chlorides. [Link]

-

PubChem. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947. [Link]

-

PubChem. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641. [Link]

-

Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central. [Link]

-

Chemsrc. CAS#:771-67-5 | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. [Link]

Sources

- 1. PubChemLite - this compound (C6H2BrCl3O2S) [pubchemlite.lcsb.uni.lu]

- 2. 1043919-81-8|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride | 287172-61-6 [sigmaaldrich.com]

- 4. Sulfonyl chlorides - Georganics [georganics.sk]

- 5. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride reactivity profile

An In-Depth Technical Guide to the Reactivity and Application of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate whose utility in modern organic synthesis and medicinal chemistry cannot be overstated. Characterized by a highly electrophilic sulfonyl chloride moiety and a polyhalogenated aromatic ring, this compound serves as a versatile building block for introducing the 5-bromo-2,4-dichlorophenylsulfonyl group into a diverse range of molecular architectures. The electron-withdrawing nature of the halogen substituents significantly enhances the reactivity of the sulfonyl chloride group towards nucleophiles, making it an ideal reagent for the synthesis of sulfonamides and sulfonate esters. This guide provides a comprehensive exploration of the core reactivity profile of this compound, delving into its reaction mechanisms, synthetic applications, and detailed experimental protocols. The insights presented herein are intended to empower researchers in leveraging this reagent for the efficient construction of complex molecules and for systematic structure-activity relationship (SAR) studies in drug discovery.

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a vast portfolio of drugs including antibacterial agents, diuretics, anticonvulsants, and kinase inhibitors.[1] The synthesis of these critical motifs most commonly proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] this compound (CAS No. 1043919-81-8) has emerged as a particularly valuable reagent in this context.[3] Its structure is unique: the sulfonyl chloride provides a reliable electrophilic handle for bond formation, while the tri-halogenated phenyl ring offers a scaffold to systematically modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[1][4]

The presence of two chlorine atoms and a bromine atom profoundly influences the electronic properties of the molecule. These electron-withdrawing groups inductively pull electron density from the aromatic ring and, by extension, from the sulfur atom of the sulfonyl chloride. This effect increases the electrophilicity of the sulfur center, making it highly susceptible to nucleophilic attack and thus enhancing its reactivity compared to simpler aryl sulfonyl chlorides.[5][6] This guide will dissect this reactivity, providing both a theoretical framework and practical, field-proven methodologies for its application.

Physicochemical and Structural Data

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1043919-81-8 | [3] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [7] |

| Molecular Weight | 324.41 g/mol | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)Cl | [7] |

| InChIKey | VMMZBCRKHJULAH-UHFFFAOYSA-N | [7] |

| Predicted XlogP | 3.9 | [7] |

Synthesis of the Core Reagent

Aryl sulfonyl chlorides are typically prepared via two primary routes: electrophilic aromatic substitution on an existing aromatic ring using chlorosulfonic acid, or diazotization of a substituted aniline followed by reaction with sulfur dioxide and a copper catalyst (a modified Sandmeyer reaction).[8][9] For this compound, the most direct laboratory-scale synthesis involves the reaction of 1-bromo-2,4-dichlorobenzene with an excess of chlorosulfonic acid.[9][10]

Caption: Synthetic route to the title compound.

This electrophilic substitution is directed by the existing substituents, leading to the introduction of the -SO₂Cl group at the C1 position. Careful control of reaction conditions is necessary to minimize the formation of byproducts, such as diphenyl sulfones.[11]

Core Reactivity Profile: A Mechanistic Perspective

The chemical behavior of this compound is dominated by the electrophilicity of the hexavalent sulfur atom. It readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles, typically following an SN2-like mechanism at the sulfur center.[5][6]

Reaction with Amines: The Gateway to Sulfonamides

The most significant reaction of this compound is its coupling with primary and secondary amines to form N-substituted sulfonamides.[1][2] This transformation is fundamental to the construction of countless pharmaceutical agents.

Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This forms a transient, tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A proton is subsequently lost from the nitrogen atom, yielding the stable sulfonamide.[12]

Caption: Mechanism of Sulfonamide Formation.

Causality in Experimental Design:

-

Base is Essential: The reaction generates one equivalent of hydrochloric acid (HCl). This strong acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[13] Therefore, a non-nucleophilic base, such as pyridine or triethylamine, must be included to neutralize the HCl as it is formed.[1][12] Typically, 1.5 to 2.0 equivalents of base are used to ensure the reaction goes to completion.

-

Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the sulfonyl chloride.[1]

-

Temperature Control: The reaction is often initiated at 0 °C. This is because the initial addition can be exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature to proceed to completion.[12]

Reaction with Alcohols and Phenols: Sulfonate Ester Formation

In a reaction analogous to sulfonamide synthesis, this compound reacts with alcohols and phenols to yield sulfonate esters.[2] This reaction is also base-catalyzed, with pyridine often serving as both the catalyst and the solvent.[2]

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. Therefore, this reaction is a cornerstone of alcohol activation, converting a poor leaving group (-OH) into a very good one (-OSO₂Ar), facilitating subsequent SN2 reactions with a wide range of nucleophiles.[14]

Hydrolysis: A Competing Pathway

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[6][9] While generally slower than the reaction with amines, hydrolysis can become a significant competing pathway if moisture is not rigorously excluded from the reaction.[11] The rate of hydrolysis is influenced by pH and temperature.[6] This underscores the importance of using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) for optimal results in sulfonamide and sulfonate ester synthesis.

Applications in Drug Discovery and Synthesis

The 5-bromo-2,4-dichlorophenylsulfonyl moiety is a valuable scaffold for SAR studies. The three halogen atoms provide distinct vectors for interaction within a biological target's binding pocket and significantly increase the lipophilicity of the molecule. By reacting this compound with a library of diverse amines, medicinal chemists can rapidly generate a portfolio of sulfonamide analogues to probe the chemical space around a target, optimizing for potency, selectivity, and pharmacokinetic properties.[4]

Detailed Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2,4-dichlorobenzenesulfonamide

This protocol provides a self-validating, step-by-step methodology for a representative sulfonamide synthesis.

Materials:

-

This compound (1.0 eq, e.g., 324 mg, 1.0 mmol)

-

Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)

-

Triethylamine (TEA) (1.5 eq, e.g., 152 mg, 1.5 mmol)

-

Anhydrous Dichloromethane (DCM) (~10 mL)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow:

Caption: Workflow for Sulfonamide Synthesis and Purification.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.05 eq) and anhydrous DCM. Stir until dissolved. Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: This controls the initial exothermic reaction and prevents potential side reactions.

-

Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 6-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine. Rationale: This aqueous wash sequence removes water-soluble impurities and byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Conclusion

This compound is a highly reactive and synthetically valuable building block. Its reactivity is governed by the strongly electrophilic sulfur center, enhanced by the electron-withdrawing halogen atoms on the phenyl ring. The primary utility of this reagent lies in its efficient reaction with amines to form sulfonamides, a reaction of paramount importance in drug discovery. A thorough understanding of its reactivity profile and the rationale behind the experimental conditions, as detailed in this guide, enables chemists to harness its full potential for the synthesis of novel, complex, and biologically active molecules.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1043919-81-8|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. PubChemLite - this compound (C6H2BrCl3O2S) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Buy 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride | 937625-04-2 [smolecule.com]

- 10. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Assessment of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride for Drug Discovery Professionals

In the landscape of modern drug discovery, the intrinsic properties of a molecule can dictate its ultimate success or failure. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility is a leading cause of inadequate bioavailability, which can mask the true potential of a therapeutic agent and lead to costly late-stage failures.[2][3] this compound, a halogenated aromatic sulfonyl chloride, serves as a versatile building block in medicinal chemistry.[4][5] Its reactive sulfonyl chloride moiety allows for the facile synthesis of a diverse array of sulfonamides, a privileged scaffold in numerous therapeutic areas.[6] Given its potential utility, a thorough understanding of its solubility characteristics is not merely advantageous but essential for any research program utilizing this intermediate.

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its measurement, and offer insights into the interpretation of the resulting data, empowering researchers to make informed decisions in their drug development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting solubility studies.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₂BrCl₃O₂S | [7][8] |

| Molecular Weight | 324.41 g/mol | [7] |

| Appearance | White to yellow to brown solid | |

| Reactivity | The sulfonyl chloride group is reactive towards nucleophiles such as water, alcohols, and amines.[5] | General Chemical Knowledge |

| Predicted Lipophilicity (XlogP) | 3.9 | [8] |

The predicted high lipophilicity (XlogP of 3.9) suggests that the aqueous solubility of this compound is likely to be low.[8] Furthermore, the reactivity of the sulfonyl chloride group with water to form the corresponding sulfonic acid presents a unique challenge in solubility assessment, as the measured solubility may be influenced by the rate of hydrolysis.[9]

Understanding and Measuring Solubility: A Two-Pronged Approach

In the context of drug discovery, solubility is typically assessed using two distinct but complementary methodologies: kinetic and thermodynamic solubility.[1][3]

Kinetic Solubility is a high-throughput screening method used in the early stages of drug discovery.[3][10] It measures the concentration of a compound in an aqueous buffer after it has been introduced from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO).[1][10] This method provides a rapid assessment of a compound's propensity to precipitate out of solution and is useful for ranking large numbers of compounds. However, it is important to note that kinetic solubility often overestimates the true solubility as it may not represent a true thermodynamic equilibrium.[11]

Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2][11] This measurement is typically performed in later stages of preclinical development and is considered the "gold standard" for solubility determination.[1][3] The shake-flask method is the most common technique for determining thermodynamic solubility.[12][13]

The following diagram illustrates the conceptual workflow for solubility determination:

Caption: A generalized workflow for assessing the solubility of a drug candidate.

Experimental Protocol: Determination of Thermodynamic Solubility of this compound by the Shake-Flask Method

This protocol outlines a detailed procedure for determining the thermodynamic solubility of this compound.

I. Materials and Reagents

-

This compound (high purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized water, 18 MΩ·cm

-

Glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-performance liquid chromatography (HPLC) system with UV detector

II. Preparation of Standard Solutions

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of DMSO to prepare a 10 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with a 1:1 mixture of ACN and water to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

III. Shake-Flask Solubility Assay

-

Add an excess amount of this compound (approximately 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[13]

-

Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

-

Securely cap the vial and place it on an orbital shaker set to a constant agitation speed (e.g., 200 rpm) and temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium. A 24-48 hour incubation is typically recommended.[10][13]

-

After incubation, visually confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Immediately dilute the filtered supernatant with an equal volume of ACN to prevent precipitation.

IV. Quantification by HPLC

-

Analyze the prepared calibration standards and the diluted sample supernatant by HPLC. A reverse-phase C18 column is typically suitable.

-

The mobile phase can be a gradient of water and ACN with 0.1% formic acid.

-

Monitor the elution of the compound using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy of a standard solution).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted supernatant by interpolating its peak area on the calibration curve.

-

Calculate the original solubility in µg/mL or µM, taking into account the dilution factor.

The following diagram outlines the key steps in the shake-flask solubility determination protocol:

Caption: Step-by-step workflow for the shake-flask solubility assay.

Data Interpretation and Considerations

The solubility value obtained from the shake-flask method represents the thermodynamic solubility of the compound under the specific experimental conditions (pH, temperature, and buffer composition). For this compound, it is imperative to consider the potential for hydrolysis during the extended incubation period. The presence of the sulfonic acid hydrolysis product should be monitored by HPLC. If significant degradation is observed, the interpretation of the solubility data must be approached with caution, as it may not solely reflect the solubility of the parent compound.

Conclusion

A thorough and accurate assessment of solubility is a cornerstone of successful drug development. For a key synthetic intermediate like this compound, understanding its solubility characteristics is paramount for its effective utilization in medicinal chemistry campaigns. The methodologies outlined in this guide, particularly the shake-flask method for thermodynamic solubility, provide a robust framework for obtaining reliable data. By adhering to these principles and protocols, researchers can mitigate the risks associated with poor solubility and accelerate the journey of their drug candidates from the laboratory to the clinic.

References

- Ovid.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Enamine. Aqueous Solubility Assay.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Creative Bioarray. Aqueous Solubility Assays.

- EXPERIMENT 1 DETERMIN

- BLDpharm. 1043919-81-8|this compound.

- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Determining the water solubility of difficult-to-test substances A tutorial review.

- Lund University Publications.

- Sigma-Aldrich. 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride | 287172-61-6.

- PubChemLite. This compound (C6H2BrCl3O2S).

- Smolecule. Buy 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride | 85477-02-7.

- Chem-Impex. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Georganics. Sulfonyl chlorides.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sulfonyl chlorides - Georganics [georganics.sk]

- 6. ajchem-b.com [ajchem-b.com]

- 7. 1043919-81-8|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C6H2BrCl3O2S) [pubchemlite.lcsb.uni.lu]

- 9. Buy 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride | 85477-02-7 [smolecule.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. ovid.com [ovid.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Data of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride of significant interest in synthetic chemistry. Its utility as a building block in the development of novel pharmaceutical and agrochemical agents stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of a substituted aryl sulfonyl group. The bromine and chlorine substituents on the aromatic ring provide additional handles for synthetic modification, making it a versatile intermediate.

Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This in-depth technical guide provides a comprehensive overview of its spectroscopic properties, offering predicted data, detailed interpretation, and standardized protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important chemical entity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, along with a numbering scheme for NMR assignments, is presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂BrCl₃O₂S | PubChem |

| Molecular Weight | 324.41 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Predicted Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | Doublet | ~2.0 (⁴J) |

| H-6 | 8.1 - 8.3 | Doublet | ~2.0 (⁴J) |

Interpretation

The downfield chemical shifts of both protons are a consequence of the strong electron-withdrawing effects of the sulfonyl chloride group and the halogen substituents. The proton at the C-6 position (H-6) is expected to be the most deshielded due to its ortho position relative to the powerful electron-withdrawing sulfonyl chloride group. The proton at the C-3 position (H-3) is ortho to a chlorine atom and para to the sulfonyl chloride group, also resulting in a significant downfield shift.

The two aromatic protons are meta to each other, which typically results in a small long-range coupling constant (⁴J) of approximately 2-3 Hz. This will lead to both signals appearing as sharp doublets.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Due to the reactivity of sulfonyl chlorides, it is crucial to use a dry solvent.

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Spectroscopy

Predicted Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 142 |

| C-2 | 136 - 138 |

| C-3 | 130 - 132 |

| C-4 | 138 - 140 |

| C-5 | 125 - 127 |

| C-6 | 133 - 135 |

Interpretation

-